molecular formula C17H16BrNO2 B15301656 benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B15301656
M. Wt: 346.2 g/mol
InChI Key: LDTLAZRCZSIBCQ-UHFFFAOYSA-N
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Description

Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the bromination of a dihydroisoquinoline precursor followed by esterification. One common method involves the reaction of 6-bromo-3,4-dihydroisoquinoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The dihydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of isoquinoline-2-carboxylate derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives often involves interaction with specific enzymes or receptors. For example, derivatives that inhibit monoamine oxidase (MAO) interact with the enzyme’s active site, preventing the breakdown of neurotransmitters like serotonin and dopamine . This can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization through nucleophilic substitution, and the ester group can be hydrolyzed or modified to create various derivatives with potential therapeutic applications.

Properties

IUPAC Name

benzyl 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-16-7-6-15-11-19(9-8-14(15)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTLAZRCZSIBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)Br)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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